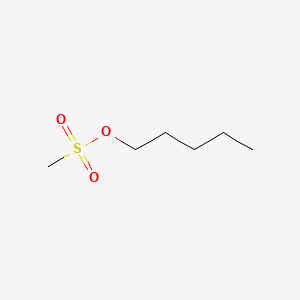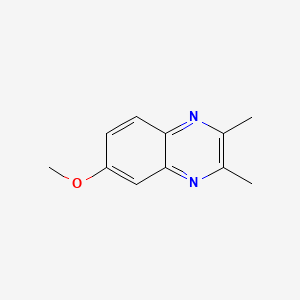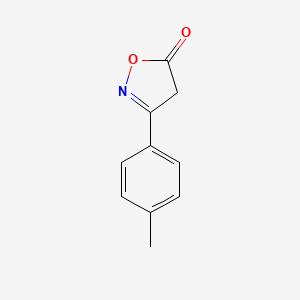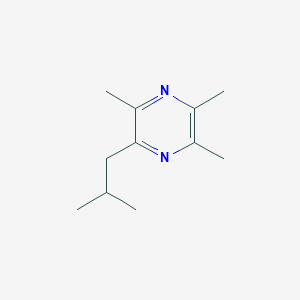
2-Hydroxy-3-phenoxypropanamide
Descripción general
Descripción
Synthesis Analysis
The preparation of 2-Hydroxy-3-phenoxypropanamide involves intramolecular cyclization of N-hydroxy-2-phenoxyacetamide and N-hydroxy-3-phenoxypropanamide. This novel route employs polyphosphoric acid (PPA) and Lewis acid as catalysts. The resulting product includes 2H-1,4-benzoxazin-3(4H)one and 1,5-benzoxazepinones .
Molecular Structure Analysis
The compound’s molecular formula is C9H11NO3 , with a molecular weight of 181.19 g/mol . The structural features include a hydroxyl group, a phenoxy group, and an amide linkage.
Chemical Reactions Analysis
The intramolecular cyclization process yields 2H-1,4-benzoxazin-3(4H)one and 1,5-benzoxazepinones. The reaction occurs under mild conditions and provides activated hydroxamic acids with improved yields .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-Hydroxy-3-phenoxypropanamide derivatives have been researched for their effectiveness as corrosion inhibitors. A study by Leçe, Emregül, and Atakol (2008) explored the inhibition properties of similar compounds on mild steel in acidic environments, finding notable efficiency in corrosion prevention (Leçe, Emregül, & Atakol, 2008).
Chemoselective Reactions
The compound's reactivity has been a focus in synthetic chemistry. Hajji et al. (2002) investigated its chemoselective reactions with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Conversion to Aromatic Amines
2-Hydroxy-3-phenoxypropanamide can be converted to primary and secondary aromatic amines through a Smiles rearrangement, as described by Coutts and Southcott (1990). This process expands the potential applications in organic synthesis (Coutts & Southcott, 1990).
Intramolecular Cyclization
Nagalingam et al. (2020) discussed a novel route for the preparation of benzoxazinones and benzoxazepinones through intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 phenoxypropanamide, demonstrating its versatility in synthetic routes (Nagalingam et al., 2020).
Adsorption Efficiency
The compound's derivatives have been studied for their adsorption efficiency. Liu et al. (2014) explored modified montmorillonites using hydroxyl-containing Gemini surfactants, demonstrating their potential in environmental applications (Liu et al., 2014).
Antibacterial and Antifungal Activities
Velupillai, Shingare, and Mane (2015) synthesized and evaluated the biological activity of derivatives, revealing their potential in pharmaceutical research (Velupillai, Shingare, & Mane, 2015).
Bio-Based Production of Monomers
Chung et al. (2015) reviewed metabolic engineering strategies for bio-based production of monomers, including derivatives of 2-Hydroxy-3-phenoxypropanamide, for applications in biotechnology and materials science (Chung et al., 2015).
Direcciones Futuras
: Viswanath Nagalingam, Reddymasu Sreenivasulu, Nagarajan Madhavarao, Ramachandran Dittakavi, and Krishnamurthy Mannam. “Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.” J. Chem. Sci. 132 (2020): 90. Read more : ChemScene LLC. “2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3).” Link
Propiedades
IUPAC Name |
2-hydroxy-3-phenoxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-9(12)8(11)6-13-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBYLHAXBYNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340481 | |
| Record name | 2-Hydroxy-3-phenoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
710-12-3 | |
| Record name | 2-Hydroxy-3-phenoxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)
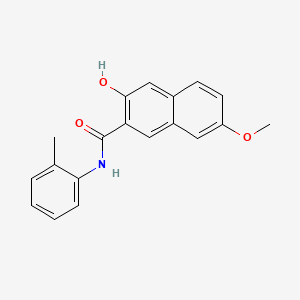
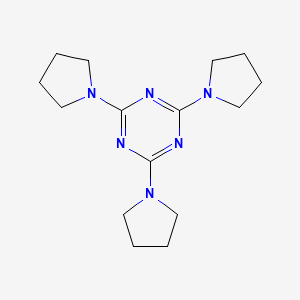
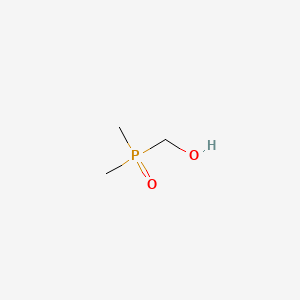
![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)

